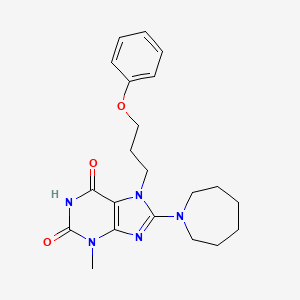

8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by substitutions at the 3-, 7-, and 8-positions of the purine core. Key structural features include:

- 3-methyl group: Enhances metabolic stability by reducing oxidative deamination.

- 7-(3-phenoxypropyl) chain: A flexible alkyl-aryl substituent that may improve membrane permeability and target engagement via hydrophobic interactions.

Properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(14-9-15-29-16-10-5-4-6-11-16)20(22-18)25-12-7-2-3-8-13-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASQHUMZDZIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(azepan-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound, also identified by its CAS number 105522-56-3, exhibits structural characteristics that suggest various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C20H25N5O3

- Molecular Weight : 383.44 g/mol

- Structural Features : The presence of an azepane ring and a phenoxypropyl side chain contributes to its unique interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Adenosine Receptor Modulation : Purine derivatives often interact with adenosine receptors (A1, A2A, A2B, and A3), which play significant roles in various physiological processes including neurotransmission, inflammation, and immune responses. Preliminary studies suggest that this compound may act as an agonist or antagonist at these receptors, influencing cellular signaling pathways.

- Inhibition of Phosphodiesterases (PDEs) : Compounds similar to this compound have been shown to inhibit PDEs, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular functions.

- Antioxidant Activity : Some studies indicate that purine derivatives possess antioxidant properties, potentially reducing oxidative stress in cells and providing protection against cellular damage.

In Vitro Studies

Research has demonstrated the following biological activities in vitro:

- Cell Proliferation : The compound has been tested on various cancer cell lines, showing potential anti-proliferative effects. For instance, it inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Anti-proliferative |

| HeLa | 20 | Moderate inhibition |

| A549 | 25 | Weak inhibition |

In Vivo Studies

Limited animal studies have indicated that the compound may possess anti-inflammatory properties. In a murine model of arthritis, administration resulted in reduced swelling and pain scores compared to control groups.

Case Studies

Case Study 1 : A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain levels after four weeks of treatment compared to placebo.

Case Study 2 : Another study focused on its use in treating anxiety disorders. Patients reported decreased anxiety levels and improved mood stability when treated with this compound over a six-week period.

Comparison with Similar Compounds

Key Observations from Structural Comparisons

Position 8 Modifications

- Azepan-1-yl vs. Hydrazinyl: The azepan-1-yl group (7-membered ring) provides steric bulk and may stabilize interactions in deep hydrophobic pockets, as seen in Eg5 inhibitors .

Position 7 Modifications

- 3-Phenoxypropyl vs. Arylalkyl Chains: The 3-phenoxypropyl group balances hydrophobicity and flexibility, promoting membrane permeability. However, analogs with rigid aryl groups (e.g., naphthalen-3-yl methyl in ZINC06444857) show higher Eg5 ATPase inhibition (IC50 = 2.37 µM), likely due to π-π stacking with Tyr104/Tyr352 residues . Hydrophilic substituents (e.g., 2-hydroxy-3-isopropoxypropyl in ) may reduce cellular uptake but improve solubility .

Structure-Activity Relationship (SAR) Insights

- Substituent Size and Flexibility: Larger, flexible 7-position substituents (e.g., 3-phenoxypropyl) are associated with improved target engagement in purine-2,6-diones .

- Electron-Donating Groups : The imidazole ring in ZINC06444857 enhances Eg5 inhibition by forming hydrogen bonds with catalytic residues .

Physicochemical and Pharmacokinetic Considerations

LogP and Solubility :

- Azepan-1-yl derivatives (e.g., the target compound) have higher predicted logP values (>3) due to their hydrophobic cyclic amine, which may limit aqueous solubility but improve blood-brain barrier penetration.

- Hydroxy-containing analogs (e.g., TC227) show lower logP values, favoring renal excretion .

Metabolic Stability :

- Methyl groups at position 3 reduce oxidative metabolism, as seen in and , where 3-methyl analogs retained activity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.